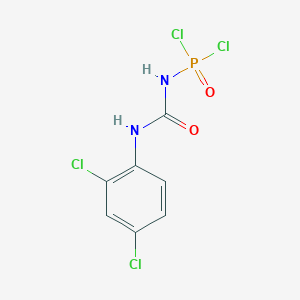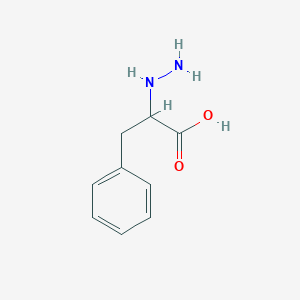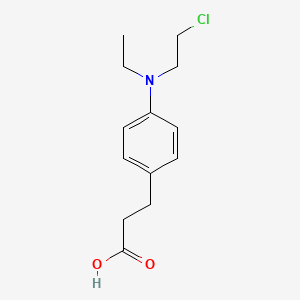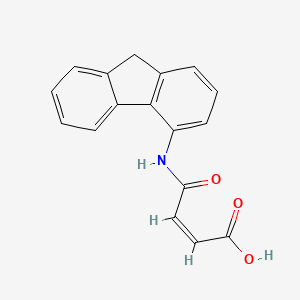
(Z)-4-(9H-fluoren-4-ylamino)-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-(9H-fluoren-4-ylamino)-4-oxobut-2-enoic acid is an organic compound that features a fluorenyl group attached to an amino group, which is further connected to a butenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(9H-fluoren-4-ylamino)-4-oxobut-2-enoic acid typically involves the following steps:
Formation of the Fluorenylamine Intermediate: The initial step involves the synthesis of 9H-fluoren-4-ylamine through the reduction of 9H-fluoren-4-yl nitro compound using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The fluorenylamine intermediate is then coupled with a suitable butenoic acid derivative under basic conditions to form the desired product. This step often involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(Z)-4-(9H-fluoren-4-ylamino)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
科学的研究の応用
(Z)-4-(9H-fluoren-4-ylamino)-4-oxobut-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of (Z)-4-(9H-fluoren-4-ylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(E)-4-(9H-fluoren-4-ylamino)-4-oxobut-2-enoic acid: The E-isomer of the compound with different spatial arrangement.
4-(9H-fluoren-4-ylamino)butanoic acid: A similar compound with a saturated butanoic acid moiety.
9H-fluoren-4-ylamine: The fluorenylamine intermediate used in the synthesis of the target compound.
Uniqueness
(Z)-4-(9H-fluoren-4-ylamino)-4-oxobut-2-enoic acid is unique due to its Z-configuration, which imparts specific stereochemical properties that can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
6296-21-5 |
|---|---|
分子式 |
C17H13NO3 |
分子量 |
279.29 g/mol |
IUPAC名 |
(Z)-4-(9H-fluoren-4-ylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H13NO3/c19-15(8-9-16(20)21)18-14-7-3-5-12-10-11-4-1-2-6-13(11)17(12)14/h1-9H,10H2,(H,18,19)(H,20,21)/b9-8- |
InChIキー |
VTUFNVOANFWPPO-HJWRWDBZSA-N |
異性体SMILES |
C1C2=C(C3=CC=CC=C31)C(=CC=C2)NC(=O)/C=C\C(=O)O |
正規SMILES |
C1C2=C(C3=CC=CC=C31)C(=CC=C2)NC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)
![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)

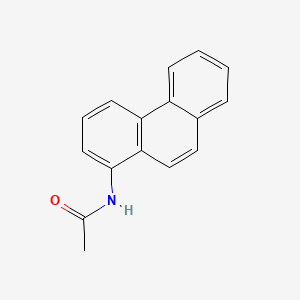
![1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B14731765.png)
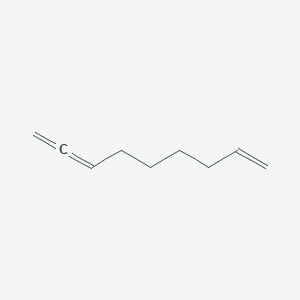

![N-[2,4-Dichloro-5-({[6-oxo-5-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B14731777.png)
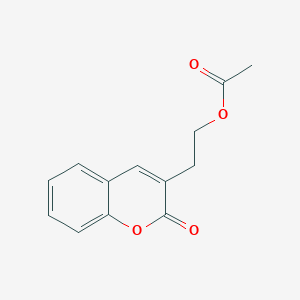

![1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone](/img/structure/B14731786.png)
